

Reconstitution protocol for lyophilized creatine phosphate

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Compound of Interest

Compound Name: *Creatine phosphate, dipotassium salt*
Cat. No.: *B8055003*

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Welcome to the Technical Support Center: Creatine Phosphate Reconstitution & Troubleshooting

As a Senior Application Scientist overseeing biochemical assay reagents, I have designed this support guide to provide researchers and drug development professionals with robust, field-proven methodologies for handling lyophilized creatine phosphate (phosphocreatine). This guide goes beyond a simple list of steps; it is a mechanistic breakdown. Understanding the thermodynamic and kinetic vulnerabilities of the high-energy N-P bond is critical to ensuring your ATP-regeneration systems and enzymatic assays perform flawlessly.

Reconstitution and Storage Workflow

Fig 1: Optimal reconstitution and storage workflow for lyophilized creatine phosphate.

Step-by-Step Reconstitution Protocol (Self-Validating System)

Target: 100 mM to 500 mM Stock Solution of Creatine Phosphate Disodium Salt

Step 1: Thermal Equilibration

- Action: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 15–20 minutes before opening.
- Causality: Creatine phosphate powder is highly hygroscopic. Opening a cold vial introduces ambient moisture condensation, which initiates premature, localized hydrolysis of the active compound[1].

Step 2: Solvent Selection & pH Control

- Action: Select chilled, sterile-filtered deionized water (dH₂O) or a mildly alkaline buffer (e.g., 50 mM Potassium Phosphate, pH 7.4).
- Causality: The phosphoramidate (N-P) bond is highly labile in acidic conditions. Maintaining a pH between 7.0 and 9.0 prevents acid-catalyzed hydrolysis into inert creatine and inorganic phosphate[2].

Step 3: Dissolution

- Action: Add the solvent to achieve your target concentration. Do not exceed 150 mg/mL. Gently pipette up and down to mix. Do not vortex vigorously.
- Causality: Vigorous vortexing can cause aerosolization and localized shear/heating. The thermodynamic solubility limit of the disodium salt tetrahydrate is strictly 150 mg/mL.

Step 4: Self-Validation Check

- Action: Visually inspect the solution against a light source; it must be completely clear and colorless. Spot 1 µL onto pH indicator paper to verify the solution remains ≥ pH 7.0.
- Causality: If the solution is cloudy, you have exceeded the solubility limit or induced solution-mediated recrystallization[1]. A pH drop indicates buffer failure and imminent substrate degradation.

Step 5: Aliquoting and Cryopreservation

- Action: Immediately divide the solution into 50–100 μL single-use aliquots in pre-chilled microcentrifuge tubes. Store at -20°C to -80°C .
- Causality: Aqueous creatine phosphate is susceptible to degradation over time. Aliquoting strictly prevents repeated freeze-thaw cycles, which destroy substrate viability[3]. Reconstituted solutions are stable for 1 to 3 months at -20°C .

Quantitative Data: Solubility & Stability

Specifications

Parameter	Specification	Mechanistic Causality / Note
Max Aqueous Solubility	150 mg/mL ($\sim 0.59\text{ M}$)	Thermodynamic limit for disodium salt tetrahydrate,[4].
Optimal pH Range	7.0 – 9.0	Prevents acid-catalyzed hydrolysis of the N-P bond[2].
Lyophilized Storage	-20°C (Desiccated)	Hygroscopic nature requires strict moisture protection.
Reconstituted Storage	-20°C to -80°C	Stable for 1–3 months; strictly avoid freeze-thaw,[3].
Working Bench Life	< 4 hours on ice	Spontaneous hydrolysis accelerates at room temperature[3].

Troubleshooting Guides & FAQs

Q1: Why did my creatine phosphate solution fail to regenerate ATP in my in vitro translation (IVT) assay? A1: The most common culprit is pH-induced degradation. Creatine phosphate is highly susceptible to acid-catalyzed hydrolysis. If reconstituted in an unbuffered solution that drops below pH 7.0, the high-energy phosphate bond spontaneously cleaves, yielding inert creatine and inorganic phosphate. Always ensure your final assay buffer maintains a neutral to slightly alkaline pH (7.4–8.0)[2]. Additionally, verify that your aliquots have not undergone repeated freeze-thaw cycles, which rapidly degrade the enzyme substrate[3].

Q2: I need to prepare a 1 M stock solution of creatine phosphate disodium salt for a high-throughput screen. Why won't it dissolve? A2: You are hitting the thermodynamic solubility limit. The maximum solubility of creatine phosphate disodium salt in water is approximately 150 mg/mL. Given its molecular weight (255.08 g/mol for anhydrous, 327.14 g/mol for tetrahydrate), 150 mg/mL equates to a maximum molarity of roughly 0.59 M[4]. Attempting to force a 1 M solution will result in a saturated suspension and risk solution-mediated recrystallization[1]. We recommend preparing a 0.5 M stock and adjusting your assay input volume accordingly.

Q3: How long can I keep the reconstituted solution on ice during a lengthy experiment? A3: While stable for up to 3 months at -20°C, aqueous creatine phosphate begins to slowly hydrolyze even on ice. As a best practice for sensitive enzymatic assays, keep working solutions strictly on ice and discard any unused thawed portions after 4 hours. Never return a thawed aliquot to the freezer[3].

Q4: What is the exact mechanistic role of creatine phosphate in my assay? A4: Creatine phosphate acts as the primary phosphate donor in ATP regeneration systems. In the presence of the catalyst Creatine Kinase (CK), the high-energy phosphate group is transferred from creatine phosphate to ADP, rapidly regenerating ATP[3]. This maintains a constant ATP supply and prevents the accumulation of inhibitory ADP in energy-demanding assays like IVT or kinase screens.

Fig 2: ATP regeneration metabolic pathway driven by creatine kinase.

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